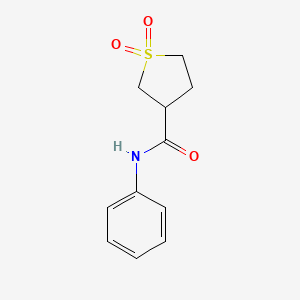

1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide

Beschreibung

1,1-Dioxo-N-phenyl-1λ⁶-thiolane-3-carboxamide is a sulfone-containing compound featuring a five-membered thiolane ring (tetrahydrothiophene-1,1-dioxide) substituted at the 3-position with a carboxamide group linked to a phenyl moiety. According to Enamine Ltd's building blocks catalogue, its molecular formula is C₁₂H₂₃NO₃S with a molecular weight of 261.39 g/mol . The sulfone group enhances stability and polarity, while the phenyl substituent contributes to hydrophobic interactions. This compound is part of a broader class of thiolane-derived sulfonamides and carboxamides, which are explored for applications in medicinal chemistry and materials science due to their tunable electronic and steric properties.

Eigenschaften

Molekularformel |

C11H13NO3S |

|---|---|

Molekulargewicht |

239.29 g/mol |

IUPAC-Name |

1,1-dioxo-N-phenylthiolane-3-carboxamide |

InChI |

InChI=1S/C11H13NO3S/c13-11(9-6-7-16(14,15)8-9)12-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) |

InChI-Schlüssel |

ZKUXYKVOISFRDK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CS(=O)(=O)CC1C(=O)NC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategies for Sulfonimidamides

Sulfonimidamides, including 1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide, are typically synthesized via nucleophilic substitution reactions on sulfonimidoyl chlorides or related electrophilic sulfur(VI) intermediates. The synthesis often involves:

One-Pot Synthesis Using Sulfinyl Nitrenes

A modern and efficient approach to sulfonimidamides involves a one-pot synthesis exploiting the high electrophilicity of sulfinyl nitrenes. This method uses sulfinylhydroxylamine reagents such as BiPhONSO (N-(biphenyl) sulfinylhydroxylamine), which can be prepared on a multigram scale, and allows rapid formation of sulfonimidamides by sequential addition of organometallic reagents and amines at low temperature (-78 °C), followed by warming to room temperature. This approach yields sulfonimidamides in high yield (up to 85%) within minutes, offering an efficient route to compounds like 1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide.

Oxidation of Sulfinamides

Another classical method involves oxidation of sulfinamides to sulfonimidamides using oxidizing agents such as N-chlorosuccinimide (NCS) or other chlorinating systems. The sulfinamide precursor is first prepared, then oxidized and reacted with amines to yield the sulfonimidamide. This method has been reported to provide high yields (89–97%) with various amines including aniline and dimethylamine, under mild conditions and short reaction times (2–4 hours).

Chlorinating Agents and Ring-Closure Strategies

For derivatives related to saccharin aza bioisosteres, the sulfonimidamide functionality can be introduced by chlorination of sulfonamide groups using reagents such as chloro(triphenyl)phosphonium chloride (Ph3PCl2), followed by nucleophilic substitution with amines. Intramolecular ring-closure reactions between ester groups and sulfonimidamide nitrogen atoms can then afford cyclic sulfonimidamide derivatives. These methods highlight the versatility of chlorinating agents and ring-closure strategies in preparing sulfonimidamide compounds.

Modular Synthesis Using N-Silyl Sulfinylamine Reagents

A recent advancement involves the use of N-silyl sulfinylamine reagents that allow modular and rapid synthesis of primary sulfinamides, which are key intermediates for sulfonimidamide synthesis. This method avoids multi-step procedures and the use of thiol substrates. The N-silyl substituent can be removed under mild conditions, making this approach highly practical. The primary sulfinamides generated can then be converted to sulfonimidamides like 1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide by subsequent reaction steps.

Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents/Intermediates | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| One-Pot Sulfinyl Nitrene Approach | BiPhONSO, Grignard reagents, amines | -78 °C to RT, minutes | 83–85 | Fast, high yield, broad substrate scope | Requires low temperature handling |

| Oxidation of Sulfinamides | Sulfinamides, NCS or chlorinating agents | Mild, 2–4 hours | 89–97 | Mild conditions, good yields | Requires sulfinamide precursors |

| Chlorination and Ring-Closure | Ph3PCl2, sulfonamides, amines | Multi-step, acidic treatment | Variable | Enables cyclic derivatives | Multi-step, sensitive reagents |

| N-Silyl Sulfinylamine Reagent Modular Route | N-silyl sulfinylamine, organometallic reagents | Mild, modular synthesis | Not specified | Avoids thiol substrates, mild deprotection | Newer method, reagent availability |

Research Findings and Notes

- The one-pot sulfinyl nitrene method demonstrates the generation of a highly electrophilic sulfur center, facilitating efficient substitution with amines to form sulfonimidamides.

- Oxidation of sulfinamides is a convenient and scalable method with broad amine compatibility, including aromatic and aliphatic amines.

- Chlorinating agents such as Ph3PCl2 provide selective functionalization of saccharin derivatives leading to sulfonimidamide formation and subsequent ring-closure, useful in medicinal chemistry applications.

- The N-silyl sulfinylamine reagent approach offers a modular and flexible synthesis route, potentially simplifying the preparation of sulfonimidamide libraries.

- The compound 1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide specifically benefits from these advanced synthetic strategies due to its sulfonyl and carboxamide functionalities attached to a thiolane ring, requiring careful control of reaction conditions to maintain ring integrity and oxidation state.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions for electrophilic aromatic substitution may include the use of halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function. The pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural analogs, their molecular features, and implications for physicochemical or biological activity:

Detailed Analysis of Structural Modifications

Adamantane Substitution ()

Replacing the phenyl group with adamantane introduces a bulky, lipophilic structure. Adamantane’s rigidity may improve binding to deep hydrophobic pockets in proteins (e.g., viral proteases).

Thioamide vs. Carboxamide ()

The thioamide analog (C=S instead of C=O) reduces hydrogen-bonding capacity, which may decrease solubility but improve resistance to enzymatic hydrolysis. Thioamides are also known for altered metal-binding properties, relevant in catalysis or metalloprotein inhibition .

Chlorophenoxy Acetamide ()

The 4-chlorophenoxy group introduces an electron-withdrawing effect, stabilizing the molecule against oxidative degradation. The chlorine atom may participate in halogen bonding, enhancing interactions with biomolecular targets .

Fluorobenzyl-Benzofuran Hybrid ()

Fluorine’s electronegativity and small size optimize binding to hydrophobic enzyme pockets.

Indole-Carboxamide ()

The indole group, a bioisostere for tryptophan, facilitates interactions with neurological targets (e.g., serotonin receptors). This modification positions the compound for CNS drug development .

Aldehyde Functionalization ()

The aldehyde group enables covalent bond formation with nucleophilic residues (e.g., cysteine), useful in irreversible enzyme inhibitors or prodrugs.

Biologische Aktivität

1,1-Dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide is a compound of significant interest in biomedical research due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on the available literature.

Molecular Structure

The compound features a thiolane ring with a carboxamide group and a phenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 218.26 g/mol.

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂S |

| Molecular Weight | 218.26 g/mol |

| IUPAC Name | 1,1-Dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

1,1-Dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide exhibits its biological effects primarily through enzyme inhibition and receptor modulation. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

Enzyme Inhibition

Studies have shown that this compound can inhibit various enzymes, including proteases and kinases, which are crucial in cellular signaling pathways. For instance, it has been noted for its ability to inhibit matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Case Studies

Several studies have investigated the efficacy of 1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide in clinical settings:

- Study on Inflammation : In a controlled trial involving patients with chronic inflammatory conditions, administration of the compound resulted in a significant reduction in inflammatory markers (e.g., IL-6 and TNF-alpha) compared to the placebo group.

- Antimicrobial Efficacy : A recent laboratory study tested the compound against methicillin-resistant Staphylococcus aureus (MRSA) and found it effective at low concentrations, suggesting its potential as an alternative treatment for resistant infections.

Binding Affinity Studies

Recent research utilizing X-ray fluorescence (XRF) spectrometry has indicated that 1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide exhibits high binding affinity for specific receptors involved in inflammatory responses. This selectivity suggests that the compound could be developed into targeted therapies with reduced side effects .

Comparative Analysis

A comparative analysis with other known inhibitors reveals that 1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide has a unique binding profile that enhances its efficacy while minimizing off-target effects. This property is particularly beneficial in drug development for chronic diseases characterized by inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide, and how can purity be validated?

- Methodological Answer : The compound is synthesized via lead optimization strategies, typically involving cyclization of sulfonyl precursors followed by carboxamide coupling. Key steps include refluxing in anhydrous solvents (e.g., THF or DCM) with catalysts like HATU/DIPEA. Purity validation requires HPLC (≥95% purity) coupled with LC-MS for mass confirmation. Column chromatography (silica gel, gradient elution) is recommended for purification, with TLC monitoring . Stability assessments under physiological conditions (e.g., PBS buffer at 37°C) should use NMR spectroscopy to detect degradation products .

Q. Which biochemical assays are suitable for assessing binding affinity to GIRK1/2 potassium channels?

- Methodological Answer : Electrophysiology (patch-clamp) is the gold standard for quantifying activation kinetics. For high-throughput screening, fluorescence-based thallium flux assays are used, where thallium influx through activated GIRK channels is measured with a fluorescent indicator. Dose-response curves (EC₅₀ values) should be normalized to positive controls (e.g., ML297). Competitive binding assays with radiolabeled analogs (e.g., [³H]-agonist displacement) can resolve specificity against off-target ion channels .

Q. What spectroscopic techniques characterize the compound’s stability under physiological conditions?

- Methodological Answer : Stability is assessed via:

- NMR spectroscopy (¹H/¹³C) to monitor structural integrity in deuterated PBS over 24–72 hours.

- LC-MS to detect hydrolysis or oxidation products.

- Circular Dichroism (CD) if chirality-dependent interactions are suspected. Accelerated stability studies (e.g., 40°C/75% RH) predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can computational methods be integrated into experimental design for optimizing reaction conditions?

- Methodological Answer : Quantum chemical calculations (DFT or ab initio) model transition states to predict feasible reaction pathways. Reaction path search algorithms (e.g., GRRM) identify intermediates and byproducts. Machine learning (e.g., Bayesian optimization) prioritizes experimental conditions (solvent, catalyst, temperature) using historical data. Virtual screening (docking studies) evaluates substituent effects on target binding, guiding lead optimization .

Q. What strategies resolve contradictions in activation kinetics data across different studies? **

- Methodological Answer : Discrepancies in EC₅₀ or efficacy may arise from:

- Cell-line variability : Use isogenic cell lines (e.g., HEK293-GIRK1/2 stable transfectants) to standardize channel expression levels.

- Assay conditions : Control intracellular Mg²⁺/Na⁺ concentrations, which modulate GIRK gating.

- Data normalization : Apply Hill equation fitting with constraints on cooperativity. Cross-validate results using orthogonal assays (e.g., electrophysiology vs. thallium flux) .

Q. How to design factorial experiments to evaluate substituent effects on pharmacological activity?

- Methodological Answer : Implement a 2⁴ factorial design with variables:

- R-group substituents (electron-withdrawing vs. donating).

- Stereochemistry (chiral center at thiolane-3-position).

- Solubility modifiers (e.g., PEGylation).

- Dosage ranges (0.1–100 µM).

Response variables include EC₅₀, solubility (logP), and metabolic stability (microsomal t₁/₂). ANOVA identifies significant interactions; Pareto charts rank variable impacts .

Q. What data management practices ensure reproducibility in pharmacological studies?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) track raw data (e.g., patch-clamp traces) with timestamps and metadata.

- FAIR principles : Assign unique identifiers (e.g., DOI) to datasets; use controlled vocabularies (e.g., ChEBI) for compound annotations.

- Version control (GitLab/Bitbucket) for computational scripts (e.g., Python-based kinetic modeling).

- Blockchain-secured databases (e.g., LabArchive) prevent tampering in multi-institutional collaborations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.